molecular formula C6H13NO B1345923 (S)-3-(Methoxymethyl)pyrrolidine CAS No. 535924-74-4

(S)-3-(Methoxymethyl)pyrrolidine

Cat. No. B1345923
CAS RN: 535924-74-4
M. Wt: 115.17 g/mol
InChI Key: GTINRJGGSAKCEO-LURJTMIESA-N
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Description

“(S)-3-(Methoxymethyl)pyrrolidine” is a chiral compound that has been used in various chemical reactions . It is also known as O-Methyl-L-prolinol or SMP . The compound is part of the pyrrolidine family, which is a group of five-membered nitrogen heterocycles widely used by medicinal chemists .


Synthesis Analysis

This compound can be used to prepare planar chiral 2-phospha ferrocenophanes . It can also act as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol . Moreover, it reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine .


Molecular Structure Analysis

The molecular structure of “(S)-3-(Methoxymethyl)pyrrolidine” includes a five-membered pyrrolidine ring . This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

“(S)-3-(Methoxymethyl)pyrrolidine” has been involved in various chemical reactions. For instance, it can undergo 1,4-addition to (E)-alkenyl-cyclohexyl sulfonates in the presence of zinc bromide to form β-hydrazino-cyclohexyl sulfonates . It can also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

“(S)-3-(Methoxymethyl)pyrrolidine” is a liquid at room temperature with a boiling point of 165-167°C . It is soluble in water, acetone, and ethanol . The compound has a molecular weight of 115.17 .

Scientific Research Applications

Synthesis and Transformation

  • A study detailed the rearrangement of pyrrolidino[3,4-c]pyrrolidine to another pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, emphasizing the effects of substituents during the ring-opening/ring-closing sequence. This work contributes to the understanding of structural transformations in pyrrolidine derivatives and their potential antibacterial and antimycobacterial applications (Belveren et al., 2018).

  • Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights the utility of these compounds in the preparation of agrochemicals or medicinal compounds, showcasing the versatility of (S)-3-(Methoxymethyl)pyrrolidine derivatives in synthetic chemistry (Ghelfi et al., 2003).

Chemical Properties and Reactions

  • The reaction of (S)-2-(methoxymethyl)pyrrolidine with specific chloro-dihydroborinines in the presence of NEt3 led to the formation of SMP-substituted dihydroborinine isomers. This study presents a novel polymeric structure of a lithium salt derived from (S)-3-(Methoxymethyl)pyrrolidine, indicating its potential in organometallic chemistry and material science (Zheng and Herberich, 2001).

Applications in Organic Synthesis

  • A method developed for the synthesis of derivatives of 3-substituted pyrrolidines from activated alkenes by 1,3-dipolar cycloaddition highlights the synthetic utility of (S)-3-(Methoxymethyl)pyrrolidine derivatives in constructing complex heterocyclic structures. This research contributes to the field of organic synthesis, offering pathways to synthesize novel compounds with potential biological activity (Kurkin et al., 2007).

Novel Synthetic Routes

  • The unusual access to 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones demonstrates innovative synthetic routes to pyrrolidine derivatives, further expanding the chemical repertoire derived from (S)-3-(Methoxymethyl)pyrrolidine (Bellesia et al., 2001).

Safety And Hazards

The compound is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only in a well-ventilated area .

Future Directions

Pyrrolidine derivatives, including “(S)-3-(Methoxymethyl)pyrrolidine”, have been synthesized and shown to have various significant biological activities . These derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

(3S)-3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTINRJGGSAKCEO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300165
Record name (3S)-3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Methoxymethyl)pyrrolidine

CAS RN

535924-74-4
Record name (3S)-3-(Methoxymethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535924-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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